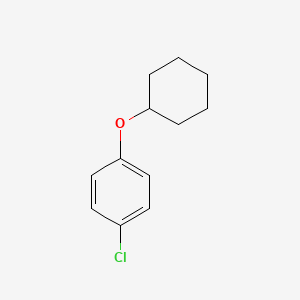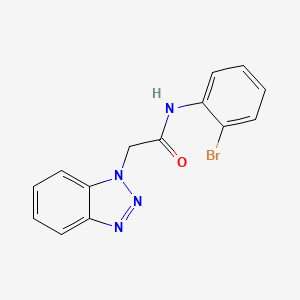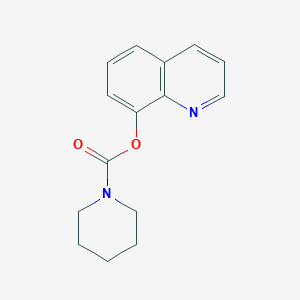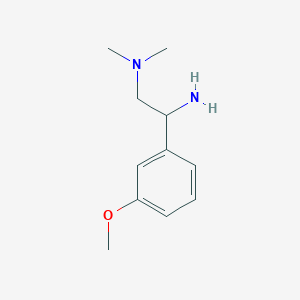
Cyclohexyl 4-chlorophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 4-chlorophenyl ether is an organic compound characterized by the presence of a cyclohexyl group attached to a 4-chlorophenyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-chlorophenyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where a cyclohexanol reacts with 4-chlorophenol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl 4-chlorophenyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexyl 4-chlorophenyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Cyclohexyl 4-chlorophenyl ketone or carboxylic acid.
Reduction: Cyclohexyl 4-chlorophenyl alcohol.
Substitution: Cyclohexyl 4-aminophenyl ether or cyclohexyl 4-thiophenyl ether.
Aplicaciones Científicas De Investigación
Cyclohexyl 4-chlorophenyl ether has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mecanismo De Acción
The mechanism by which cyclohexyl 4-chlorophenyl ether exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to specific enzymes or receptors, altering their activity. The ether linkage and the presence of the chlorine atom can influence its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Cyclohexyl 4-chlorophenyl ether can be compared with other similar compounds such as:
Cyclohexyl phenyl ether: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Chlorophenyl methyl ether: Contains a methyl group instead of a cyclohexyl group, affecting its physical and chemical properties.
Cyclohexyl 4-bromophenyl ether: The bromine atom provides different reactivity compared to chlorine, influencing its use in various applications.
Propiedades
IUPAC Name |
1-chloro-4-cyclohexyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZCOCQGNCQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)







![5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)

![Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-](/img/structure/B12122691.png)
![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)


